2-Benzothiazolemethanamine,6-fluoro-alpha-(1-methylethyl)-,(alphaR)-(9CI) 2-Benzothiazolemethanamine,6-fluoro-alpha-(1-methylethyl)-,(alphaR)-(9CI)
Brand Name: Vulcanchem
CAS No.: 185949-60-4
VCID: VC0067217
InChI: InChI=1S/C11H13FN2S/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3/t10-/m1/s1
SMILES: CC(C)C(C1=NC2=C(S1)C=C(C=C2)F)N
Molecular Formula: C11H13FN2S
Molecular Weight: 224.30 g/mol

2-Benzothiazolemethanamine,6-fluoro-alpha-(1-methylethyl)-,(alphaR)-(9CI)

CAS No.: 185949-60-4

Cat. No.: VC0067217

Molecular Formula: C11H13FN2S

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

2-Benzothiazolemethanamine,6-fluoro-alpha-(1-methylethyl)-,(alphaR)-(9CI) - 185949-60-4

Specification

CAS No. 185949-60-4
Molecular Formula C11H13FN2S
Molecular Weight 224.30 g/mol
IUPAC Name (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C11H13FN2S/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3/t10-/m1/s1
Standard InChI Key ZYQOXVYFZUNTQK-SNVBAGLBSA-N
Isomeric SMILES CC(C)[C@H](C1=NC2=C(S1)C=C(C=C2)F)N
SMILES CC(C)C(C1=NC2=C(S1)C=C(C=C2)F)N
Canonical SMILES CC(C)C(C1=NC2=C(S1)C=C(C=C2)F)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator